(S)-a-Amino-3,4-dichlorobenzenebutanoic acid chemical structure and properties
(S)-a-Amino-3,4-dichlorobenzenebutanoic acid chemical structure and properties
Part 1: Executive Summary
(S)-
These structural modifications confer two primary advantages in drug design:
-
Proteolytic Stability: The non-natural backbone resists cleavage by endogenous peptidases (e.g., DPP-4, NEP), significantly extending the half-life of peptide drugs.
-
Receptor Selectivity: The 3,4-dichloro substitution enhances hydrophobic interactions within the binding pockets of G-protein coupled receptors (GPCRs), particularly in GLP-1 and glucagon receptor modulators.
This guide provides a comprehensive technical analysis of the molecule's structure, physiochemical properties, asymmetric synthesis, and application in solid-phase peptide synthesis (SPPS).
Part 2: Chemical Identity & Physiochemical Properties
Nomenclature & Identification
-
IUPAC Name: (S)-2-Amino-4-(3,4-dichlorophenyl)butanoic acid
-
Common Name: 3,4-Dichloro-L-homophenylalanine[1][2][3][4][5][6]
-
CAS Number (Free Acid): 1260597-XX-X (Generic isomer class often referenced; specific L-isomer requires stereochemical designation).
-
Molecular Formula:
[8][9] -
Molecular Weight: 248.11 g/mol
Structural Visualization
The molecule consists of a butyric acid backbone with an amino group at the
Key Physiochemical Parameters
| Property | Value / Description | Relevance to Protocols |
| Chirality | (S)-Enantiomer (L-form) | Essential for biological activity; mimics natural L-amino acids. |
| Solubility | Low in water; Soluble in DMF, DMSO, dilute acid/base. | Requires organic co-solvents (DMF/NMP) during SPPS coupling. |
| pKa (approx) | Zwitterionic at neutral pH; determines buffer selection for HPLC. | |
| Lipophilicity | High (LogP > 2.5 est.) | Enhances membrane permeability and hydrophobic pocket binding. |
Part 3: Asymmetric Synthesis & Manufacturing
For research and scale-up, the most robust synthesis method utilizes a Ni(II)-Complex Asymmetric Alkylation . This route ensures high enantiomeric excess (>98% ee) and avoids the cost of enzymatic resolution on a large scale.
Synthesis Logic (The Belokon/Sabbic Method)
We utilize a chiral auxiliary (typically derived from (S)-proline) complexed with Nickel(II) and glycine. The resulting complex renders the glycine
[8]
Detailed Experimental Protocol
Objective: Synthesis of (S)-2-amino-4-(3,4-dichlorophenyl)butanoic acid.
-
Complex Formation:
-
React (S)-2-[N-(N'-benzylprolyl)amino]benzophenone (BPB) with Glycine,
, and KOH in methanol to form the red crystalline Ni(II)-glycine complex.
-
-
Asymmetric Alkylation:
-
Dissolve the Ni-complex (1.0 eq) in DMF under inert atmosphere (
). -
Add finely powdered KOH (5.0 eq) followed by 3,4-dichlorophenethyl bromide (1.2 eq).
-
Critical Control Point: Maintain temperature < 25°C to prevent racemization. Stir for 2-4 hours. The reaction color typically shifts from red to a lighter hue.
-
Quench with water; the product precipitates as the diastereomerically pure alkylated complex.
-
-
Hydrolysis & Recovery:
-
Suspend the alkylated complex in MeOH/HCl (3N). Reflux for 30 minutes.
-
The complex dissociates.[10] The chiral ligand remains in the organic phase (recoverable), while the free amino acid partitions into the aqueous phase.
-
Purify the aqueous phase via ion-exchange chromatography (Dowex 50W) to isolate the zwitterionic amino acid.
-
-
Fmoc Protection (Optional for SPPS):
-
React the free amino acid with Fmoc-OSu and
in Dioxane/Water to generate Fmoc-3,4-dichloro-L-homophenylalanine (CAS 1260616-12-3).
-
Part 4: Analytical Characterization
To validate the identity and purity of the synthesized compound, the following analytical signatures must be confirmed.
Nuclear Magnetic Resonance (NMR)
-
1H NMR (DMSO-d6):
-
Aromatic Region (7.1 - 7.6 ppm): Three distinct protons corresponding to the 1,3,4-substitution pattern of the benzene ring. Look for a doublet (d), doublet of doublets (dd), and a singlet (d) with specific coupling constants (
). - -Proton (~3.8 ppm): A multiplet integrating to 1H.
-
Side Chain (
): Two multiplets in the 1.8 - 2.6 ppm range. The homophenylalanine chain adds an extra methylene group compared to phenylalanine, shifting the benzylic protons upfield.
-
HPLC Purity & Chiral Separation
-
Column: Chiralpak ZWIX(+) or Crownpak CR-I(+).
-
Mobile Phase:
(pH 1.5) / Acetonitrile gradient. -
Detection: UV at 210 nm (peptide bond) and 254 nm (aromatic ring).
-
Acceptance Criteria: >98.5% chemical purity; >99% enantiomeric excess (ee).
Part 5: Applications in Drug Development
This molecule is primarily utilized as a bioisostere for Leucine or Phenylalanine in peptide drug discovery.
Mechanism of Action in Peptides
-
Hydrophobic Clamp Formulation: The 3,4-dichloro substituents increase the volume and lipophilicity of the side chain. In GLP-1 analogs, this residue can replace native aromatic residues to create a tighter "hydrophobic clamp" with the receptor, improving potency.
-
Metabolic Shielding: The "homo" extension (extra
) alters the distance between the peptide backbone and the aromatic ring. This steric change prevents metalloproteases (like NEP 24.11) from effectively docking and cleaving the peptide bond.
Comparison with Natural Analogs
| Feature | L-Phenylalanine | L-Homophenylalanine | (S)-3,4-Dichloro-homophenylalanine |
| Side Chain Length | 1 Carbon ( | 2 Carbons ( | 2 Carbons ( |
| Ring Electronics | Neutral | Neutral | Electron Deficient (EWG) |
| LogP (Lipophilicity) | ~1.38 | ~1.8 | ~3.2 (High) |
| Protease Stability | Low | Moderate | High |
Part 6: References
-
Soloshonok, V. A., et al. (2025). "Large-scale asymmetric synthesis of fluorinated and chlorinated amino acids via Ni(II) complexes." Journal of Fluorine Chemistry.
-
Sigma-Aldrich. (2025). "Product Specification: Fmoc-3,4-dichloro-L-homophenylalanine (CAS 1260616-12-3)."[1][2][3][4] Merck KGaA.
-
PubChem. (2025). "Compound Summary: (S)-2-Amino-4-(3,5-dichlorophenyl)butanoic acid (Isomer Analog)." National Library of Medicine.
-
Chem-Impex International. (2024). "Unnatural Amino Acids for Peptide Synthesis: Homophenylalanine Derivatives." Catalog.
Sources
- 1. 175453-08-4|Fmoc-Phe(4-Cl)-OH|BLD Pharm [bldpharm.com]
- 2. Fmoc-3,4-dichloro-L-homophenylalanine | 1260616-12-3 [sigmaaldrich.com]
- 3. 1217716-50-1|(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-(4-chlorophenyl)propanoic acid|BLD Pharm [bldpharm.com]
- 4. Buy N-Fmoc-4-chloro-D-homophenylalanine [smolecule.com]
- 5. Buy N-Fmoc-4-chloro-D-homophenylalanine [smolecule.com]
- 6. Product List | BIOZOL [biozol.de]
- 7. US20240158446A1 - Cyclic compound having selective inhibitory action on kras over hras and nras - Google Patents [patents.google.com]
- 8. (S)-2-Amino-4-(3,5-dichlorophenyl)butanoic acid | C10H11Cl2NO2 | CID 72208946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. aablocks.com [aablocks.com]
- 10. researchgate.net [researchgate.net]
